1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzodiazepine core, a sulfonyl group, and a piperidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Chemical Reactions Analysis
1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to sedative and anxiolytic effects. The sulfonyl group enhances the compound’s binding affinity and specificity, while the piperidine carboxylic acid moiety contributes to its overall stability and solubility .
Comparison with Similar Compounds
1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While these compounds share a similar core structure, the presence of the sulfonyl and piperidine carboxylic acid groups in this compound imparts unique properties, such as enhanced binding affinity and improved solubility. This makes it a valuable compound for specific research applications .
Properties
Molecular Formula |
C15H17N3O6S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[(2,4-dioxo-1,5-dihydro-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H17N3O6S/c19-13-7-14(20)17-12-6-10(3-4-11(12)16-13)25(23,24)18-5-1-2-9(8-18)15(21)22/h3-4,6,9H,1-2,5,7-8H2,(H,16,19)(H,17,20)(H,21,22) |
InChI Key |
KIBGXULSYGWVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC(=O)N3)C(=O)O |
Origin of Product |
United States |
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